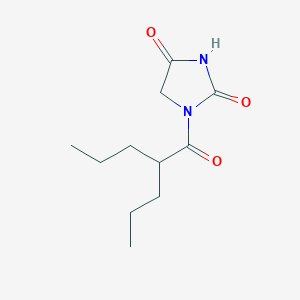
Hydantoin, 1-(2-propylvaleryl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 1-(2-propylvaleryl)- is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is synthesized through a specific method and has been found to have potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of hydantoin, 1-(2-propylvaleryl)- is not fully understood. However, studies have suggested that it may act by modulating the activity of ion channels, particularly voltage-gated sodium channels. This modulation can lead to the inhibition of neuronal excitability, which may explain its anticonvulsant properties. Hydantoin, 1-(2-propylvaleryl)- has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Hydantoin, 1-(2-propylvaleryl)- has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in macrophages and microglia. It can also reduce the expression of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. Hydantoin, 1-(2-propylvaleryl)- has also been shown to reduce seizure activity in animal models and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using hydantoin, 1-(2-propylvaleryl)- in lab experiments is its potential anti-inflammatory, anticonvulsant, and antitumor properties. It can be used to study the mechanisms of these effects and to develop new drugs that target these pathways. However, one limitation of using hydantoin, 1-(2-propylvaleryl)- is its potential toxicity. Studies have shown that it can cause liver and kidney damage in high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
For research include studying its potential use in the treatment of inflammatory diseases, epilepsy, and cancer, as well as understanding its mechanism of action and developing new drugs that target this pathway.
Synthesemethoden
Hydantoin, 1-(2-propylvaleryl)- is synthesized through a multi-step process that involves the reaction of propylamine with valeryl chloride to form 2-propylvaleronitrile. This intermediate is then reacted with potassium cyanide to form 2-propylvaleronitrile, which is further reacted with hydrazine hydrate to form hydantoin, 1-(2-propylvaleryl)-.
Wissenschaftliche Forschungsanwendungen
Hydantoin, 1-(2-propylvaleryl)- has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory, anticonvulsant, and antitumor properties. Studies have shown that hydantoin, 1-(2-propylvaleryl)- can inhibit the production of pro-inflammatory cytokines, reduce seizure activity, and induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
101564-72-1 |
|---|---|
Produktname |
Hydantoin, 1-(2-propylvaleryl)- |
Molekularformel |
C11H18N2O3 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
1-(2-propylpentanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H18N2O3/c1-3-5-8(6-4-2)10(15)13-7-9(14)12-11(13)16/h8H,3-7H2,1-2H3,(H,12,14,16) |
InChI-Schlüssel |
QMIKQDZKBPDEAU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)N1CC(=O)NC1=O |
Kanonische SMILES |
CCCC(CCC)C(=O)N1CC(=O)NC1=O |
Andere CAS-Nummern |
101564-72-1 |
Synonyme |
Hydantoin, 1-(2-propylvaleryl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



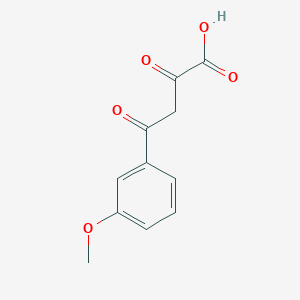
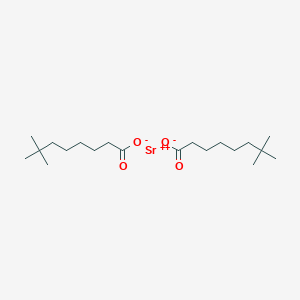
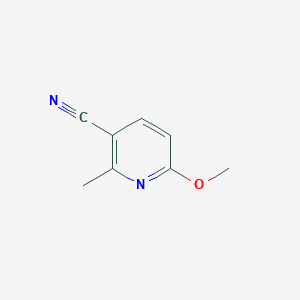
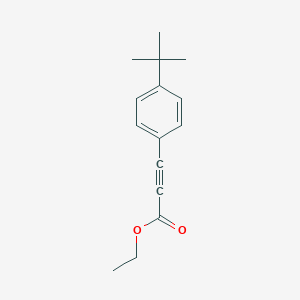
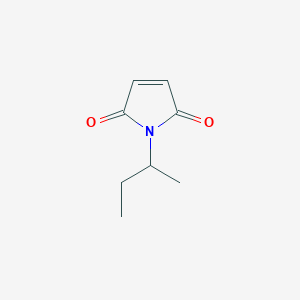
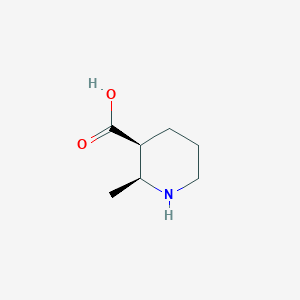
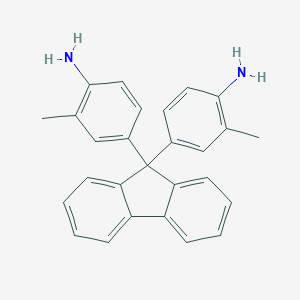
![(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide](/img/structure/B10796.png)
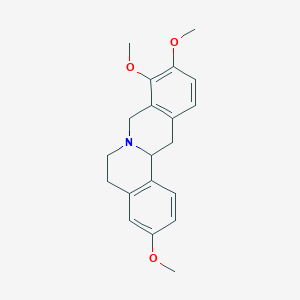
![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)
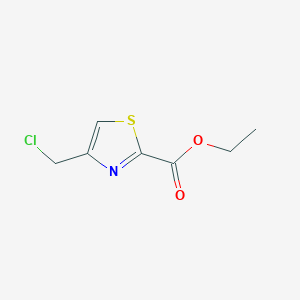
![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)
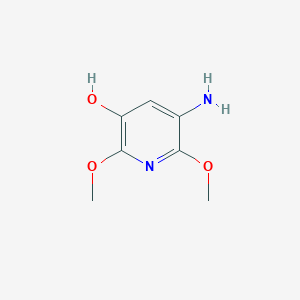
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)